1H-Indole-5-sulfonamide, N,N,1,3-tetramethyl-
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Overview
Description
1,3-Dimethyl-5-(dimethylaminosulfonyl)indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry . The unique structure of 1,3-Dimethyl-5-(dimethylaminosulfonyl)indole makes it an interesting subject for research in various scientific fields.
Preparation Methods
The synthesis of 1,3-Dimethyl-5-(dimethylaminosulfonyl)indole typically involves multi-step organic reactions. One common synthetic route includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific reaction conditions, such as temperature and catalysts, can vary depending on the desired yield and purity of the final product. Industrial production methods may involve optimization of these reaction conditions to achieve large-scale synthesis with high efficiency and minimal by-products .
Chemical Reactions Analysis
1,3-Dimethyl-5-(dimethylaminosulfonyl)indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Electrophilic substitution reactions are common for indole derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines .
Scientific Research Applications
1,3-Dimethyl-5-(dimethylaminosulfonyl)indole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-5-(dimethylaminosulfonyl)indole involves its interaction with specific molecular targets. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
1,3-Dimethyl-5-(dimethylaminosulfonyl)indole can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD): A psychoactive compound with a similar indole structure.
The uniqueness of 1,3-Dimethyl-5-(dimethylaminosulfonyl)indole lies in its specific functional groups, which confer distinct chemical and biological properties compared to other indole derivatives .
Properties
CAS No. |
120729-98-8 |
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Molecular Formula |
C12H16N2O2S |
Molecular Weight |
252.33 g/mol |
IUPAC Name |
N,N,1,3-tetramethylindole-5-sulfonamide |
InChI |
InChI=1S/C12H16N2O2S/c1-9-8-14(4)12-6-5-10(7-11(9)12)17(15,16)13(2)3/h5-8H,1-4H3 |
InChI Key |
QBZHGDVNLAQFGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C2=C1C=C(C=C2)S(=O)(=O)N(C)C)C |
Origin of Product |
United States |
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